
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
描述
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is a chemical compound known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is a derivative of triazine and piperazine, which are both significant in medicinal and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: It is involved in nucleophilic substitution reactions, particularly in the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various amides, esters, and other derivatives that are useful in pharmaceuticals and organic synthesis .
科学研究应用
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: It plays a role in the modification of biomolecules, aiding in the study of protein interactions and functions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The compound exerts its effects primarily through the activation of carboxylic acids, facilitating the formation of amides and esters. The mechanism involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine or alcohol, leading to the desired product. This process is crucial in peptide synthesis and other organic transformations.
相似化合物的比较
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
Compared to these similar compounds, 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride offers unique advantages in terms of its reactivity and stability. Its structure allows for efficient coupling reactions under milder conditions, making it a preferred choice in many synthetic applications.
属性
IUPAC Name |
2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3.ClH/c1-18-10-12-9(13-11(14-10)19-2)16-5-3-15(4-6-16)7-8-17;/h17H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLFWKQRLPSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN(CC2)CCO)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-22-9 | |
| Record name | 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


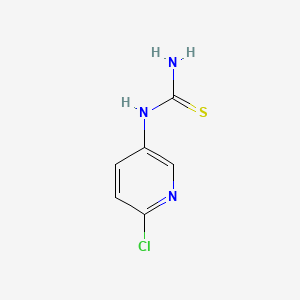

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
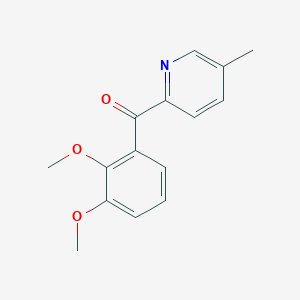
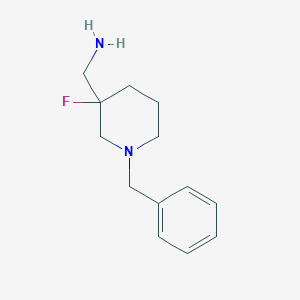
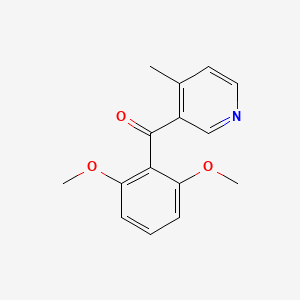
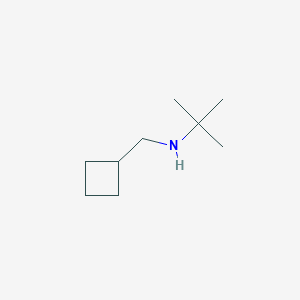
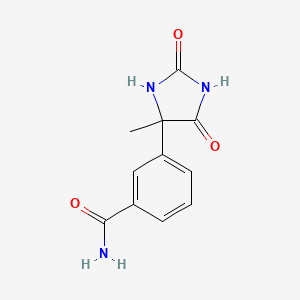
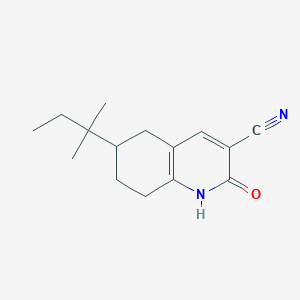
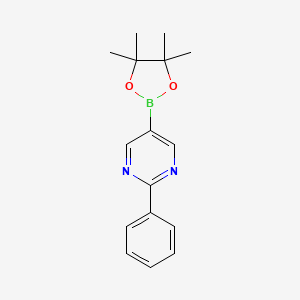
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)



